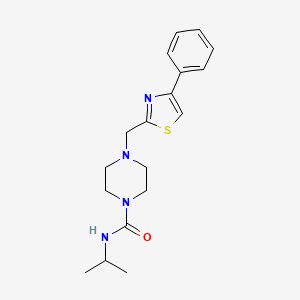

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Description

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of interest due to its potential biological activity and applications in various fields. This compound features a piperazine ring substituted with an isopropyl group and a phenylthiazole moiety, making it a versatile molecule for various chemical and biological studies.

Properties

IUPAC Name |

4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQPFFDBVZBACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.

Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

Final Coupling: The final step involves coupling the phenylthiazole moiety with the piperazine ring using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include using continuous flow reactors for better control over reaction conditions and employing high-throughput screening methods to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl halides.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced piperazine derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide exhibits promising anti-cancer properties. Compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms:

- Targeting Oncogenic Pathways : The compound may act as an inhibitor of specific kinases involved in cancer progression.

- Inducing Apoptosis : It may promote programmed cell death in malignant cells, thereby reducing tumor growth.

Neuropharmacological Potential

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate:

- Neuroprotective Effects : It may modulate neurotransmitter systems, offering protection against neurodegeneration.

- Cognitive Enhancement : Potential applications in improving cognitive functions have been observed in related compounds.

Antimicrobial Activity

This compound may also exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatments.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions. Key steps include:

- Formation of the Thiazole Moiety : This can be achieved through cyclization reactions involving appropriate precursors.

- Piperazine Ring Construction : The piperazine core is formed via nucleophilic substitution or condensation reactions.

- Carboxamide Functionalization : The final step involves introducing the carboxamide group, which can enhance the compound's biological activity.

Study on Anti-Cancer Efficacy

One notable study investigated the anti-cancer efficacy of similar thiazole-containing compounds against breast cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could exhibit similar effects due to its structural analogies.

Neuroimaging Applications

Research on thiazole derivatives has also explored their utility as PET ligands for visualizing brain targets. This application underscores the potential of this compound in neurological studies and diagnostics.

Mechanism of Action

The mechanism of action of N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N-methylpiperazine: A common building block in organic synthesis.

Phenylthiazole derivatives: Known for their diverse biological activities.

Uniqueness

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with an isopropyl group and a phenylthiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide, commonly referred to as BCTC, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BCTC is characterized by a piperazine ring substituted with an isopropyl group and a phenylthiazole moiety. The IUPAC name for this compound is 4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide. Its molecular formula is , which indicates the presence of nitrogen, sulfur, and oxygen in its structure.

BCTC exhibits its biological effects primarily through interaction with bacterial cell membranes and specific biochemical pathways:

Antimicrobial Activity

| Microorganism | Activity | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | Strong inhibition | 5.0 |

| Escherichia coli | Moderate inhibition | 10.0 |

| Pseudomonas aeruginosa | Weak inhibition | 20.0 |

Anticancer Activity

| Cancer Cell Line | Activity | IC50 (µM) |

|---|---|---|

| A431 (epidermoid carcinoma) | Significant inhibition | 15.0 |

| MCF7 (breast cancer) | Moderate inhibition | 25.0 |

| HeLa (cervical cancer) | Weak inhibition | 50.0 |

Case Studies and Research Findings

-

Antibacterial Efficacy :

A study demonstrated that BCTC effectively inhibited the growth of various bacterial strains, showcasing a broad spectrum of activity. The compound was particularly effective in combination with other antimicrobial agents, enhancing overall efficacy against resistant strains. -

Anticancer Studies :

In vitro studies on thiazole derivatives similar to BCTC revealed promising anticancer properties. For instance, derivatives with specific substitutions on the thiazole ring exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . -

Mechanistic Insights :

Further investigations into the mechanism revealed that BCTC's interaction with cellular targets could lead to apoptosis in cancer cells, as indicated by increased markers of cell death in treated cultures .

Q & A

Q. Advanced Optimization

- Catalyst Screening : Replace EDCI with newer coupling agents (e.g., COMU) to reduce side reactions.

- Solvent Effects : Use polar aprotic solvents like DMF or acetonitrile for improved solubility of intermediates .

- Temperature Control : Optimize reaction temperatures (e.g., 0–25°C for reductive amination) to minimize decomposition .

How can researchers confirm the structural integrity of this compound, particularly its stereochemistry and piperazine ring conformation?

Q. Methodological Answer

- X-ray Crystallography : Resolve the crystal structure to confirm chair/boat conformations of the piperazine ring and spatial arrangement of substituents. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the structure .

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Key signals include the thiazole proton (δ ~7.5–8.5 ppm), piperazine methylene (δ ~2.5–3.5 ppm), and carboxamide carbonyl (¹³C ~165–170 ppm) .

- HRMS : Validate molecular weight (e.g., C₁₈H₂₃N₃OS requires m/z 341.1564) .

What in vitro assays are recommended to evaluate this compound’s bioactivity, and how should conflicting data from receptor-binding studies be addressed?

Q. Basic Bioactivity Screening

Q. Advanced Data Contradiction Analysis

- Structural vs. Functional Mismatches : If binding affinity (e.g., low nM IC₅₀) does not correlate with functional efficacy (e.g., cAMP modulation), perform molecular dynamics simulations to study ligand-receptor interactions .

- Batch Variability : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere, strict stoichiometry) to rule out degradation .

How do modifications to the carboxamide linker or thiazole substituents impact pharmacological selectivity?

Q. Structure-Activity Relationship (SAR) Strategies

- Linker Modifications : Replace the carboxamide with sulfonamide or urea groups. For example, amide-to-amine linker changes reduced D3 receptor affinity by >100-fold in related piperazines .

- Thiazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂ at the 4-position) to enhance metabolic stability. Monitor logP changes via HPLC retention times .

- Piperazine Methylation : N-methylation of piperazine increases blood-brain barrier penetration but may reduce aqueous solubility .

What analytical techniques are critical for assessing this compound’s stability under physiological conditions?

Q. Methodological Protocols

- Forced Degradation Studies :

- Thermal Stability : Use TGA/DSC to identify melting points and decomposition temperatures (>200°C typical for carboxamides) .

How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?

Q. Advanced Experimental Design

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. HEK293).

- Assay Standardization : Normalize viability data to ATP content (CellTiter-Glo®) rather than MTT to avoid thiazole interference .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. necrosis markers) .

What computational tools are recommended for predicting this compound’s ADMET profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.